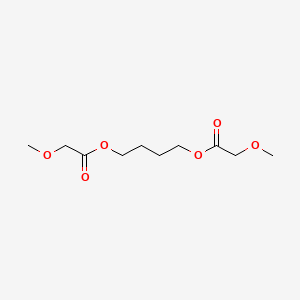

Butane-1,4-diyl bis(methoxyacetate)

説明

Butane-1,4-diyl bis(methoxyacetate) (C₁₀H₁₆O₆) is a diester derivative of 1,4-butanediol, where each hydroxyl group is esterified with methoxyacetic acid. The methoxy substituent (-OCH₃) introduces steric and electronic modifications compared to halogenated analogs.

Applications may include use as a plasticizer, monomer for biodegradable polymers, or intermediate in organic synthesis, though toxicity and reactivity profiles would differ significantly from halogenated versions.

特性

CAS番号 |

38342-44-8 |

|---|---|

分子式 |

C10H18O6 |

分子量 |

234.25 g/mol |

IUPAC名 |

4-(2-methoxyacetyl)oxybutyl 2-methoxyacetate |

InChI |

InChI=1S/C10H18O6/c1-13-7-9(11)15-5-3-4-6-16-10(12)8-14-2/h3-8H2,1-2H3 |

InChIキー |

PSENHGIVEGVLMV-UHFFFAOYSA-N |

正規SMILES |

COCC(=O)OCCCCOC(=O)COC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis(methoxyacetate) typically involves the esterification of butane-1,4-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Butane-1,4-diol+2Methoxyacetic acid→Butane-1,4-diyl bis(methoxyacetate)+2Water

Industrial Production Methods

On an industrial scale, the production of butane-1,4-diyl bis(methoxyacetate) can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid ion-exchange resins as catalysts to enhance the reaction efficiency and yield.

化学反応の分析

Types of Reactions

Butane-1,4-diyl bis(methoxyacetate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butane-1,4-diol and methoxyacetic acid.

Transesterification: This reaction involves the exchange of the methoxyacetate groups with other alcohols in the presence of a catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Butane-1,4-diol and methoxyacetic acid.

Transesterification: New esters and corresponding alcohols.

Oxidation: Carboxylic acids.

科学的研究の応用

Butane-1,4-diyl bis(methoxyacetate) has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: The compound can be utilized in the production of polymers and resins.

Biology and Medicine:

Industry: It is used in the manufacture of coatings, adhesives, and plasticizers.

作用機序

The mechanism of action of butane-1,4-diyl bis(methoxyacetate) primarily involves its ester bonds. These bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the active components (butane-1,4-diol and methoxyacetic acid). The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

類似化合物との比較

Structural and Crystallographic Features

Key analogs include:

*Predicted based on steric effects of -OCH₃ vs. halogens.

Key Observations :

- Halogenated Analogs : The chloro and bromo derivatives exhibit centrosymmetric crystal packing stabilized by weak C-H···O=C interactions, with the butanedioxy backbone adopting a tgt-gt conformation . The trans conformation at the XCH₂-C(=O)O bond (X = Cl, Br) minimizes steric clashes.

- Intermolecular interactions could involve stronger dipole-dipole forces or C-H···O bonds due to the methoxy oxygen’s lone pairs.

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Donating Effects: Halogens (-Cl, -Br) withdraw electron density via inductive effects, increasing the electrophilicity of the ester carbonyl. This enhances reactivity toward nucleophiles (e.g., hydrolysis, aminolysis).

- Solubility : Methoxyacetate esters are likely more soluble in polar aprotic solvents (e.g., DMSO, acetone) compared to halogenated analogs due to increased polarity.

Research Tools and Methodologies

Structural data for halogenated analogs were determined using X-ray crystallography refined via SHELXL , with space groups identified using SHELXT . Software suites like WinGX and ORTEP facilitated data visualization and geometry analysis . These tools would similarly apply to characterizing the methoxy variant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。